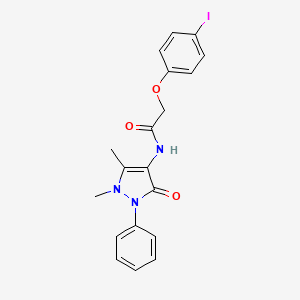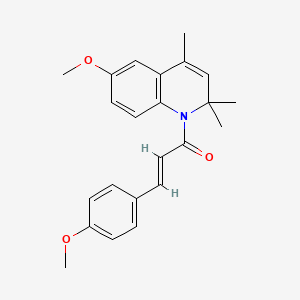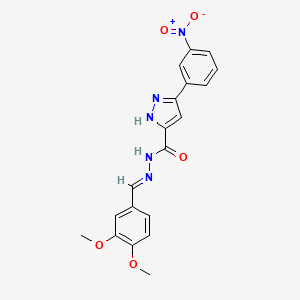
N'-(3,4-Dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3,4-Dimetoxi-bencilideno)-3-(3-nitrofenil)-1H-pirazol-5-carbohidrazida es un compuesto orgánico sintético que pertenece a la clase de derivados de pirazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(3,4-Dimetoxi-bencilideno)-3-(3-nitrofenil)-1H-pirazol-5-carbohidrazida típicamente implica la condensación de 3,4-dimetoxi-benzaldehído con 3-(3-nitrofenil)-1H-pirazol-5-carbohidrazida en condiciones ácidas o básicas. La reacción se puede llevar a cabo en un solvente como etanol o metanol, y el producto generalmente se purifica por recristalización.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, sería necesaria para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(3,4-Dimetoxi-bencilideno)-3-(3-nitrofenil)-1H-pirazol-5-carbohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.
Sustitución: Las reacciones de sustitución electrófila o nucleófila pueden modificar los anillos aromáticos.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el solvente y el pH son cruciales para el éxito de estas reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la reducción del grupo nitro produciría un derivado de amina, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Se explora como un compuesto líder para el desarrollo de fármacos.
Industria: Posible uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N’-(3,4-Dimetoxi-bencilideno)-3-(3-nitrofenil)-1H-pirazol-5-carbohidrazida dependería de su actividad biológica específica. En general, puede interactuar con objetivos moleculares como enzimas, receptores o ADN, lo que lleva a la modulación de vías biológicas. Se requerirían estudios detallados para dilucidar el mecanismo exacto.
Comparación Con Compuestos Similares
Compuestos similares
- N’-(3,4-Dimetoxi-bencilideno)-3-(4-nitrofenil)-1H-pirazol-5-carbohidrazida
- N’-(3,4-Dimetoxi-bencilideno)-3-(3-clorofenil)-1H-pirazol-5-carbohidrazida
- N’-(3,4-Dimetoxi-bencilideno)-3-(3-metilfenil)-1H-pirazol-5-carbohidrazida
Singularidad
N’-(3,4-Dimetoxi-bencilideno)-3-(3-nitrofenil)-1H-pirazol-5-carbohidrazida es único debido a la disposición específica de los grupos funcionales, lo que puede conferir actividades biológicas y reactividad química distintas en comparación con compuestos similares. La presencia de ambos grupos nitro y dimetoxi puede influir en sus propiedades electrónicas e interacciones con los objetivos biológicos.
Propiedades
Fórmula molecular |
C19H17N5O5 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O5/c1-28-17-7-6-12(8-18(17)29-2)11-20-23-19(25)16-10-15(21-22-16)13-4-3-5-14(9-13)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
Clave InChI |
UMKFQCAEZQPFRK-RGVLZGJSSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B11648006.png)
![7-(4-chlorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11648017.png)
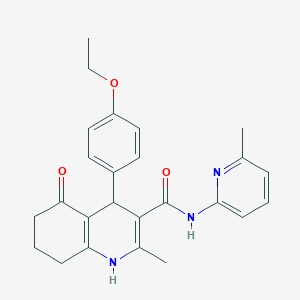
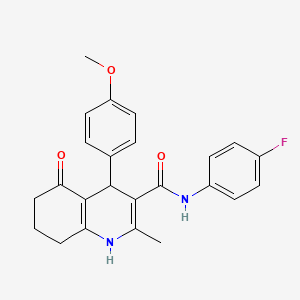
![3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11648035.png)
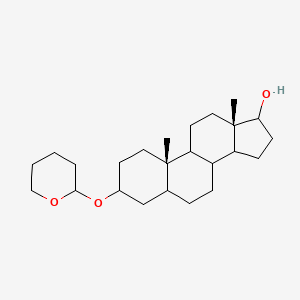
![3-(2-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11648039.png)
![2-methylpropyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11648046.png)
![(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648051.png)
![2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11648059.png)
![propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648061.png)
![5-[5-(2-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11648066.png)
